molecular formula C14H23Cl2FN2O B5423011 N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5423011
M. Wt: 325.2 g/mol
InChI Key: QUWQWDQLUIEILP-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a propan-1-amine backbone. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorophenyl group.

    Morpholine Ring Formation: The next step involves the formation of the morpholine ring through a cyclization reaction.

    Propan-1-amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholine ring contributes to its stability and solubility. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoroisobutyrfentanyl: Another fluorinated compound with similar structural features.

    Flunarizine: Contains a fluorophenyl group and is used as a calcium antagonist.

Uniqueness

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O.2ClH/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17;;/h2-5,16H,1,6-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQWDQLUIEILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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